molecular formula C12H15BrFNO B1400105 4-[(4-Bromo-3-fluorophenoxy)methyl]piperidine CAS No. 1490666-13-1

4-[(4-Bromo-3-fluorophenoxy)methyl]piperidine

Cat. No.: B1400105
CAS No.: 1490666-13-1
M. Wt: 288.16 g/mol
InChI Key: YNVDUVXRDIJEBW-UHFFFAOYSA-N
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Description

4-[(4-Bromo-3-fluorophenoxy)methyl]piperidine is a chemical compound that features a piperidine ring substituted with a 4-bromo-3-fluorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Bromo-3-fluorophenoxy)methyl]piperidine typically involves the reaction of 4-bromo-3-fluorophenol with piperidine in the presence of a suitable base and solvent. The reaction conditions often include heating and stirring to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Bromo-3-fluorophenoxy)methyl]piperidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

4-[(4-Bromo-3-fluorophenoxy)methyl]piperidine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(4-Bromo-3-fluorophenoxy)methyl]piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-Bromo-3-fluorophenoxy)methyl]piperidine is unique due to its specific substitution pattern and the presence of both bromine and fluorine atoms. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

4-[(4-bromo-3-fluorophenoxy)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrFNO/c13-11-2-1-10(7-12(11)14)16-8-9-3-5-15-6-4-9/h1-2,7,9,15H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNVDUVXRDIJEBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC2=CC(=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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